molecular formula C18H24N2O2S B2386065 Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate CAS No. 565206-89-5

Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B2386065
CAS No.: 565206-89-5
M. Wt: 332.46
InChI Key: PBQKRDSCYLQWHW-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound, known for its unique structural properties and chemical reactivity This compound features a thiazole ring, which contributes to its distinct electronic characteristics and potential biological activity

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of thiazole chemistry and for designing new compounds with similar scaffolds.

Biology

The thiazole ring in its structure is known for its biological activity. Hence, this compound might be explored for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

Potential applications in drug development due to the biological activity of the thiazole ring and the phenyl group. Researchers are investigating its role as a potential pharmaceutical intermediate.

Industry

In industrial settings, this compound could be used in the synthesis of dyes, pigments, and other materials where its unique chemical properties are beneficial.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step reactions, starting from readily available precursors. One common approach includes the formation of the thiazole ring through a condensation reaction between a suitable thiourea derivative and an α-haloketone. Subsequent ethylation and acylation steps lead to the final product.

Industrial Production Methods

On an industrial scale, the production of this compound might involve optimized reaction conditions such as precise temperature control, catalysts to increase reaction efficiency, and purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl groups, forming aldehydes or carboxylic acids.

  • Reduction: : The imino group in the compound can be reduced to form corresponding amines.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl ring and the thiazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Substitution Reagents: : Halogens or alkylating agents for various substitution reactions.

Major Products Formed

The products vary based on the reaction type but commonly include modified thiazole derivatives, substituted phenyl compounds, and altered ester functionalities.

Mechanism of Action

The mechanism by which ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate exerts its effects typically involves interactions with biological targets such as enzymes or receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting or modifying their activity. The phenyl groups may contribute to binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, the presence of the ethylimino group and the specific substitution pattern on the phenyl ring provide unique reactivity and potentially distinct biological activities.

List of Similar Compounds

  • Methyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate

  • Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate

  • Ethyl 2-[2-(ethylimino)-3-(2,4,6-dimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Each of these compounds shares the core thiazole structure but varies slightly in substitutions, impacting their chemical and biological properties.

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Properties

IUPAC Name

ethyl 2-[2-ethylimino-3-(2,4,6-trimethylphenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-6-19-18-20(15(11-23-18)10-16(21)22-7-2)17-13(4)8-12(3)9-14(17)5/h8-9,11H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQKRDSCYLQWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=CS1)CC(=O)OCC)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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